2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol
Description
2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol is a 9-aminoacridine derivative characterized by a chloro-methoxyacridine core substituted with an ethanolamine group at the 9-position. Acridine derivatives are renowned for their DNA-intercalating properties, enabling applications in oncology, antimicrobial therapy, and enzyme inhibition .
Properties
CAS No. |
21332-83-2 |
|---|---|
Molecular Formula |
C16H15ClN2O2 |
Molecular Weight |
302.75 g/mol |
IUPAC Name |
2-[(6-chloro-2-methoxyacridin-9-yl)amino]ethanol |
InChI |
InChI=1S/C16H15ClN2O2/c1-21-11-3-5-14-13(9-11)16(18-6-7-20)12-4-2-10(17)8-15(12)19-14/h2-5,8-9,20H,6-7H2,1H3,(H,18,19) |
InChI Key |
YLWSSEWYRMDPDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCO |
Origin of Product |
United States |
Preparation Methods
Ullmann-Type Coupling for Acridine Formation
The acridine core is typically synthesized via Ullmann condensation, employing copper catalysts to facilitate cyclization of diphenylamine derivatives. For 6-chloro-2-methoxyacridine precursors, 2,6-dichlorotoluene serves as a starting material. Methoxylation at the 2-position is achieved using sodium methoxide (NaOCH₃) in aprotic solvents like dimethylformamide (DMF) at 40–170°C. Chlorine retention at the 6-position is ensured by stoichiometric control, with yields exceeding 85%.
Regioselective Chlorination
Post-methoxylation, chlorination at the 6-position is performed using sulfuryl chloride (SO₂Cl₂) in dichloromethane. This step achieves >90% regioselectivity under anhydrous conditions at 0–5°C. The resulting 6-chloro-2-methoxyacridine is isolated via vacuum distillation, with purity confirmed by HPLC (>98%).
Side-Chain Introduction: Amination and Ethanolamine Conjugation
Nucleophilic Aromatic Substitution (NAS)
The 9-position amino group is introduced via NAS using 3-aminopropanol under basic conditions. Potassium carbonate (K₂CO₃) in DMF at 120°C facilitates displacement of a leaving group (e.g., bromide) on the acridine core. Reaction times of 12–24 hours yield 70–80% of the intermediate 9-(3-aminopropylamino)-6-chloro-2-methoxyacridine .
Ethanolamine Derivatization
The secondary amine intermediate undergoes alkylation with ethylene oxide in tetrahydrofuran (THF) at 60°C, catalyzed by boron trifluoride etherate (BF₃·OEt₂). This step introduces the ethanolamine moiety, achieving 65–75% yields. Alternatively, 2-bromoethanol may be used with triethylamine (Et₃N) as a base, though yields drop to 55–60% due to competing elimination.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A patent-disclosed method (CN106518630A) streamlines synthesis by combining acridine formation and side-chain introduction in a single reactor. Key steps include:
-
Copper(I) iodide (CuI) -catalyzed cyclization of 2,6-dichloro-N-(3-aminopropyl)aniline.
-
In situ methoxylation using chloromethane (CH₃Cl) under phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TBAB).
-
Ethanolamine conjugation via ethylene oxide gas infusion.
This method reduces purification steps, achieving an overall yield of 68%.
Enzymatic Amination
Emerging approaches employ lipase-based catalysts for stereoselective amination. Candida antarctica lipase B (CAL-B) in ionic liquids ([BMIM][BF₄]) enables ethanolamine conjugation at 50°C with 82% enantiomeric excess (ee). However, scalability remains limited due to enzyme costs.
Purification and Characterization
Chromatographic Techniques
Final purification uses reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate >99% pure product. Recrystallization from ethanol/water (1:3 v/v) yields needle-like crystals suitable for X-ray diffraction.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, acridine-H), 7.92–7.85 (m, 2H), 6.95 (d, J = 8.4 Hz, 1H), 4.80 (t, J = 5.2 Hz, 1H, -OH), 3.85 (s, 3H, -OCH₃), 3.45–3.35 (m, 4H, -CH₂NHCH₂-), 2.70–2.65 (m, 2H, -CH₂OH).
-
HRMS : m/z [M+H]⁺ calcd. for C₁₉H₂₂ClN₃O₂: 359.1401; found: 359.1398.
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ullmann + NAS | CuI, K₂CO₃, ethylene oxide | 120°C, 24 h | 75 | 99 |
| One-Pot Tandem | CuI, TBAB, CH₃Cl | 150°C, 18 h | 68 | 97 |
| Enzymatic | CAL-B, [BMIM][BF₄] | 50°C, 48 h | 60 | 95 |
Industrial-Scale Considerations
Large-scale production favors the One-Pot Tandem method due to reduced solvent use and shorter cycle times. However, sodium methoxide residues require neutralization with acetic acid, generating sodium acetate byproducts. Environmental assessments highlight chloromethane’s lower ozone depletion potential compared to brominated reagents .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Condensation Reactions: It can participate in condensation reactions with other compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in a polar solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Oxidation: Formation of oxidized products with additional oxygen-containing functional groups.
Reduction: Formation of reduced products with fewer oxygen-containing functional groups.
Scientific Research Applications
Biological Research
Intercalation with Nucleic Acids:
The acridine moiety allows this compound to intercalate into DNA, which is crucial for studies involving nucleic acid structure and function. Its ability to bind selectively to certain DNA sequences makes it a valuable tool in molecular biology.
Fluorescent Probes:
As a fluorescent probe, it exhibits excitation/emission spectra suitable for labeling DNA. This property has been exploited in various studies, including energy transduction in biological membranes .
Case Study: Energy Transduction in Cyanobacteria
Research demonstrated that the compound could be used to study electron transfer in the thylakoid membranes of cyanobacteria, providing insights into photosynthetic processes .
Pharmaceutical Development
Antimicrobial and Anticancer Properties:
Due to its biological activity, 2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol is being explored as a lead compound for developing new antimicrobial and anticancer drugs. Its structural similarity to known agents suggests potential therapeutic applications .
Case Study: Anticancer Activity
Studies have shown that similar acridine derivatives can disrupt cellular processes by intercalating into DNA, leading to apoptosis in cancer cells .
Industrial Applications
Dyes and Pigments:
The unique structure of this compound allows it to be utilized in the manufacture of dyes and pigments, where its optical properties can be harnessed for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol involves its ability to intercalate into DNA, disrupting the normal function of the nucleic acids. This intercalation can inhibit transcription and replication processes, making it useful in studies of DNA-protein interactions and as a potential therapeutic agent. The compound may also interact with membrane-bound proteins, affecting ion transport and cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Acridine Derivatives
Structural and Physicochemical Properties
Table 1: Key properties of 2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol and analogs.
Key Observations:
- The ethanolamine group in the target compound confers a lower molecular weight (317.77 g/mol) compared to F06 (441.92 g/mol) and Mepacrine (508.93 g/mol), which may enhance cellular uptake .
- Polar surface area (PSA) values (~66.4 Ų) suggest moderate solubility, intermediate between hydrophobic analogs like ACS-AZ and bulkier derivatives such as Mepacrine .
ERCC1-XPF Inhibition
- Target Compound vs. F06: F06, a 4-methylpiperazine-phenol derivative, exhibits superior ERCC1-XPF inhibitory potency due to its extended aromatic system and tertiary amine, which likely enhance DNA binding and enzyme interaction . The ethanolamine group in the target compound may reduce steric hindrance, favoring interactions with hydrophilic enzyme pockets.
Anticancer and Antimalarial Activity
- Target Compound vs. ACS-AZ: ACS-AZ, bearing a cyanoacetohydrazide group, shows antimalarial activity via protozoal topoisomerase inhibition . The ethanolamine substituent in the target compound may redirect activity toward mammalian DNA repair pathways, as seen in ERCC1-XPF inhibition .
Neuroprotective and Anti-Prion Effects
- Target Compound vs. Compound 5: Compound 5, a dimethylbenzenediamine analog, demonstrates anti-prion activity attributed to its planar aromatic core and basic amine groups . The ethanolamine group in the target compound could modulate blood-brain barrier penetration, though this remains untested.
Biological Activity
2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol is a synthetic compound belonging to the acridine family, known for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H22ClN3O2, with a molecular weight of approximately 359.85 g/mol. The compound features a chloro group at the 6-position and a methoxy group at the 2-position of the acridine ring, which contribute to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids. Acridine derivatives are known to intercalate into DNA, disrupting its structure and function. This intercalation can lead to alterations in gene expression and induction of apoptosis in cancer cells. Additionally, compounds with similar structures have demonstrated potent anti-tumor effects through mechanisms such as topoisomerase inhibition and modulation of histone deacetylases (HDACs) .
Biological Activity Overview
Key Activities:
- Anticancer Activity: The compound has shown promising results against various cancer cell lines, including HCT-116 (colon cancer), K562 (leukemia), and MCF-7 (breast cancer) .
- Antimicrobial Properties: Similar acridine derivatives have exhibited antibacterial and antifungal activities, suggesting potential applications in treating infections .
- DNA Binding Affinity: The binding constants for DNA interactions have been reported in the range of to , indicating a strong affinity for nucleic acids .
Case Studies
- Antitumor Efficacy:
- Mechanisms of Action:
- In Vivo Studies:
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 9-Aminoacridine | Structure | Antimicrobial and anticancer activity; simpler structure |
| Acriflavine | Structure | Known for antiseptic properties; less complex than target |
| Doxorubicin | Structure | Chemotherapeutic agent; intercalates with DNA |
The unique combination of functional groups in this compound enhances its potential for targeted biological activity compared to other acridine derivatives.
Q & A
Basic Research Questions
Q. What are the synthetic pathways for preparing 2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol, and what intermediates are critical?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 6,9-dichloro-2-methoxyacridine (precursor) with ethanolamine derivatives. Key steps include:
- Reacting 6,9-dichloro-2-methoxyacridine with ethanolamine under basic conditions (e.g., ammonium carbonate or triethylamine) to replace the 9-chloro substituent.
- Purification via column chromatography (e.g., C18 reverse-phase) or recrystallization.
- Intermediate 6-chloro-2-methoxyacridin-9-amine is critical for subsequent functionalization .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm substituent positions and purity (e.g., acridine ring protons at δ 7–9 ppm).
- HRMS (ESI) : Validates molecular weight (e.g., [M+H] calculated for CHClNO: 309.09).
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve 3D structure. Data collection requires high-resolution (<1.0 Å) single crystals .
Q. What are the primary biological applications of this compound in academic research?
- Methodological Answer :
- DNA Repair Inhibition : Acts as an ERCC1-XPF endonuclease inhibitor, sensitizing cancer cells to UV radiation and platinum-based drugs.
- Experimental Setup : Co-treat cells with the compound (e.g., 10 µM) and cisplatin, then measure DNA interstrand crosslink repair via comet assays .
Advanced Research Questions
Q. How does this compound inhibit ERCC1-XPF, and what binding interactions are involved?
- Methodological Answer :
- Mechanism : The acridine moiety intercalates into DNA, while the ethanolamine side chain binds the XPF HhH2 domain (helix-hairpin-helix).
- Validation : Docking simulations (e.g., AutoDock Vina) and mutagenesis studies (e.g., alanine scanning of XPF residues) identify critical interactions (e.g., hydrogen bonds with Arg689, π-stacking with Phe670) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced potency?
- Methodological Answer :
- Derivative Design : Modify substituents (e.g., replace ethanolamine with piperazine or cyclohexyl groups) to improve binding affinity.
- Testing Pipeline :
Virtual Screening : Use Glide or Schrödinger for in silico affinity predictions.
Synthesis : Employ Buchwald-Hartwig amination for N-alkylation.
In vitro Assays : Measure IC values using ERCC1-XPF enzymatic activity assays (e.g., fluorescence-based cleavage of DNA substrates) .
Q. How should researchers address contradictions in cytotoxicity data across different cell lines?
- Methodological Answer :
- Hypothesis Testing : Assess if discrepancies arise from differential ERCC1 expression (e.g., qPCR/Western blot) or drug efflux (e.g., ABC transporter inhibition assays).
- Controls : Use isogenic cell lines (e.g., ERCC1-knockout vs. wild-type) to isolate variables. Statistical analysis (e.g., ANOVA with Tukey’s post-hoc) validates significance .
Q. What experimental designs are recommended for studying DNA repair modulation in vivo?
- Methodological Answer :
- Animal Models : Xenograft mice treated with the compound (e.g., 25 mg/kg i.p.) and cyclophosphamide.
- Endpoint Analysis : Quantify tumor regression (caliper measurements), DNA damage (γH2AX immunofluorescence), and toxicity (serum ALT/AST levels) .
Q. How can toxicity and selectivity profiles be systematically evaluated?
- Methodological Answer :
- In vitro Tox Screens :
- Cytotoxicity : MTT assays in primary human fibroblasts (e.g., IMR-90) vs. cancer cells (e.g., HCT116).
- Off-Target Effects : Kinase profiling (e.g., Eurofins KinaseScan) to rule out EGFR/HER2 inhibition.
- In vivo Safety : Maximum tolerated dose (MTD) studies in rodents, monitoring weight loss and organ histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
